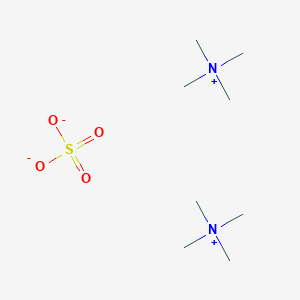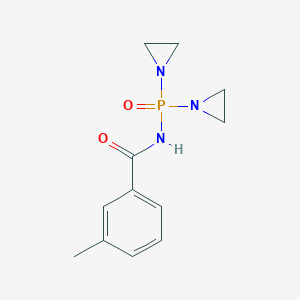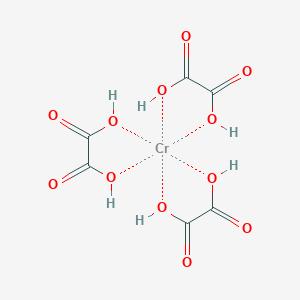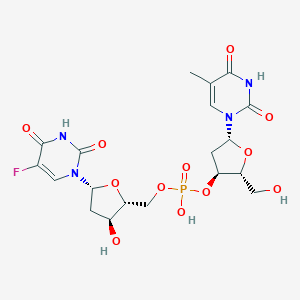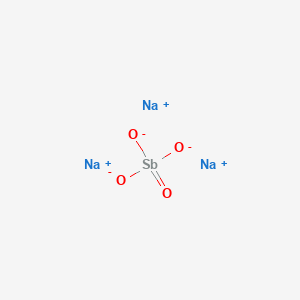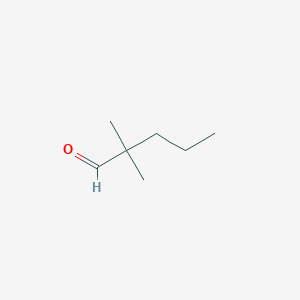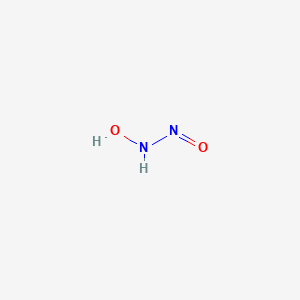
Hyponitrous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hyponitrous acid, also known as nitroxyl or HNO, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a one-electron reduction product of nitric oxide (NO) and possesses unique chemical and biological properties that make it an attractive target for research. In
Wirkmechanismus
The mechanism of action of hyponitrous acid is not well understood, but it is believed to act through a variety of pathways, including the modulation of protein function via S-nitrosylation, the inhibition of mitochondrial complex I, and the activation of potassium channels. It has also been shown to stimulate the formation of cGMP, a signaling molecule that plays a role in vasodilation and smooth muscle relaxation.
Biochemische Und Physiologische Effekte
Hyponitrous acid has been shown to have a variety of biochemical and physiological effects, including the modulation of oxidative stress and inflammation, the regulation of mitochondrial function, and the improvement of energy metabolism. It has also been shown to have a vasodilatory effect, which may have implications for the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using hyponitrous acid in lab experiments is its ability to act as a selective NO donor, which allows for the controlled release of NO in a specific location or at a specific time. Additionally, hyponitrous acid is relatively stable and can be stored for short periods of time, making it easier to handle than other NO donors. However, one of the main limitations of using hyponitrous acid is its instability and tendency to disproportionate into NO and N2O, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on hyponitrous acid, including the development of more stable and selective NO donors, the exploration of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the use of hyponitrous acid in combination with other therapies, such as chemotherapy or radiation therapy, may have synergistic effects and improve treatment outcomes.
Synthesemethoden
Hyponitrous acid can be synthesized through several methods, including the reaction of nitrite (NO2-) with hydroxylamine (NH2OH) or the reduction of nitrite with dithionite (S2O4^2-) in the presence of acid. Another method involves the reaction of NO with hydrogen peroxide (H2O2) in the presence of acid. The synthesis of hyponitrous acid is challenging due to its instability and tendency to disproportionate into NO and nitrous oxide (N2O), which requires careful handling and storage.
Wissenschaftliche Forschungsanwendungen
Hyponitrous acid has shown promising results in various scientific research applications, including cardiovascular disease, cancer, and neurodegenerative diseases. It has been shown to have antioxidant and anti-inflammatory properties, which can help protect against oxidative stress and inflammation, two key factors in many diseases. Additionally, hyponitrous acid has been studied for its ability to modulate mitochondrial function and improve energy metabolism, which may have implications for the treatment of metabolic disorders.
Eigenschaften
CAS-Nummer |
14448-38-5 |
|---|---|
Produktname |
Hyponitrous acid |
Molekularformel |
H2N2O2 |
Molekulargewicht |
62.028 g/mol |
IUPAC-Name |
(E)-dihydroxydiazene |
InChI |
InChI=1S/H2N2O2/c3-1-2-4/h(H,1,4)(H,2,3) |
InChI-Schlüssel |
NFMHSPWHNQRFNR-UHFFFAOYSA-N |
Isomerische SMILES |
N(N=O)O |
SMILES |
N(=NO)O |
Kanonische SMILES |
N(N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









